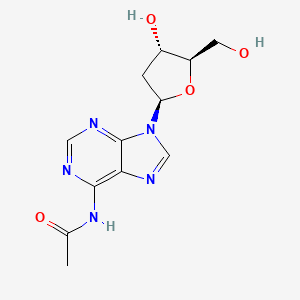
N-Acetyl-2'-deoxy-Adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-2’-deoxy-Adenosine is a modified nucleoside, which is a derivative of 2’-deoxyadenosine. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the adenine base. Nucleosides like N-Acetyl-2’-deoxy-Adenosine play crucial roles in various biological processes, including the synthesis of nucleic acids and the regulation of cellular activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-2’-deoxy-Adenosine typically involves the acetylation of 2’-deoxyadenosine. This can be achieved through the reaction of 2’-deoxyadenosine with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: Industrial production of N-Acetyl-2’-deoxy-Adenosine may involve more efficient and scalable methods, such as enzymatic acetylation. Enzymes like acetyltransferases can be used to catalyze the transfer of the acetyl group to 2’-deoxyadenosine, offering a more environmentally friendly and cost-effective approach.
化学反应分析
Types of Reactions: N-Acetyl-2’-deoxy-Adenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-acetyl-2’-deoxyinosine.
Reduction: Reduction reactions can convert the acetyl group back to an amine group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used in substitution reactions.
Major Products:
Oxidation: N-acetyl-2’-deoxyinosine.
Reduction: 2’-deoxyadenosine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-Acetyl-2’-deoxy-Adenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: The compound is studied for its role in DNA repair and replication processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of viral infections and cancer.
Industry: N-Acetyl-2’-deoxy-Adenosine is used in the production of nucleic acid-based diagnostics and therapeutics.
作用机制
The mechanism of action of N-Acetyl-2’-deoxy-Adenosine involves its incorporation into nucleic acids, where it can affect the structure and function of DNA and RNA. The acetyl group can influence the hydrogen bonding and base-pairing properties of the nucleoside, potentially altering the stability and replication of nucleic acids. Additionally, the compound may interact with specific enzymes involved in nucleic acid metabolism, modulating their activity and affecting cellular processes.
相似化合物的比较
2’-Deoxyadenosine: The parent compound without the acetyl group.
N-Acetyladenosine: Similar structure but with a ribose sugar instead of deoxyribose.
N-Acetyl-2’-deoxyguanosine: Another acetylated nucleoside with a guanine base.
Uniqueness: N-Acetyl-2’-deoxy-Adenosine is unique due to the presence of the acetyl group, which can significantly alter its chemical and biological properties compared to its non-acetylated counterparts. This modification can enhance its stability, influence its interactions with enzymes, and potentially improve its therapeutic efficacy.
属性
分子式 |
C12H15N5O4 |
|---|---|
分子量 |
293.28 g/mol |
IUPAC 名称 |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide |
InChI |
InChI=1S/C12H15N5O4/c1-6(19)16-11-10-12(14-4-13-11)17(5-15-10)9-2-7(20)8(3-18)21-9/h4-5,7-9,18,20H,2-3H2,1H3,(H,13,14,16,19)/t7-,8+,9+/m0/s1 |
InChI 键 |
DKVIBEFOBOVION-DJLDLDEBSA-N |
手性 SMILES |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |
规范 SMILES |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


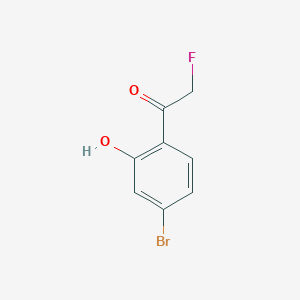
![benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B14112352.png)
![benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14112353.png)
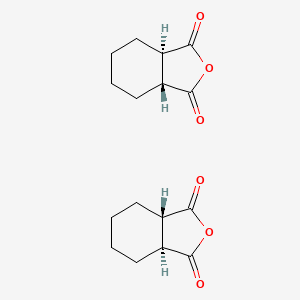

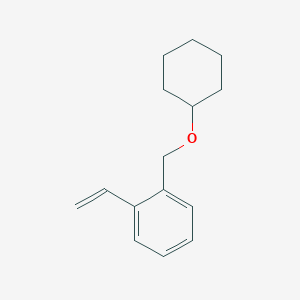
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14112373.png)
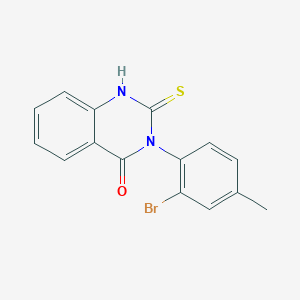
![1-[2-(3-Fluorophenyl)pyrimidin-5-YL]methanamine](/img/structure/B14112393.png)
![benzyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B14112395.png)
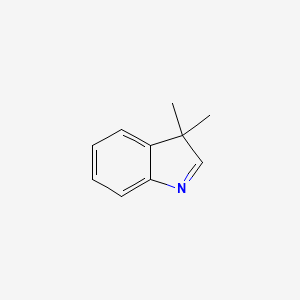
![3-[(2,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14112414.png)
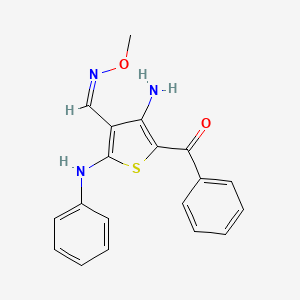
![6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14112430.png)
